

# Application Note: UPLC-HRMS Protocol for the Identification of Psilomethoxin

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## Compound of Interest

Compound Name: *Psilomethoxin*

Cat. No.: *B12731010*

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## Introduction

**Psilomethoxin** (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a lesser-known tryptamine and a structural analog of the psychedelic compounds psilocin and 5-MeO-DMT. As interest in psychedelic compounds for therapeutic applications grows, robust analytical methods for the unambiguous identification of these substances are crucial. Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) offers the sensitivity and specificity required for the analysis of complex samples. This application note provides a detailed protocol for the identification of **Psilomethoxin**, intended to support research, forensic analysis, and quality control in drug development.

Recent analytical investigations have targeted **Psilomethoxin**, although its presence in commercially available products has not been confirmed. A study by Williamson and Sherwood in 2023, which aimed to identify **Psilomethoxin** in a product from the "Church of **Psilomethoxin**," did not detect the compound but provided valuable chromatographic and mass spectrometric information for its targeted analysis.<sup>[1][2]</sup> This protocol is based on the findings from that study and established analytical methods for related tryptamines.

## Materials and Methods

### Reagents and Standards

- Methanol (LC-MS grade)

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- **Psilomethoxin** reference standard (if available)
- Structurally related tryptamine standards (e.g., psilocin, 5-MeO-DMT) for chromatographic comparison.

## Sample Preparation

The following protocol is a general guideline for the extraction of **Psilomethoxin** from a solid matrix, such as fungal material or a powder.

- Accurately weigh 100 mg of the homogenized sample material into a microcentrifuge tube.
- Add 1 mL of methanol to the tube.
- Sonicate the sample for 1 hour, protected from light.[\[1\]](#)
- Centrifuge the sample to pellet solid material.
- Carefully transfer 100  $\mu$ L of the supernatant to a new tube.
- Dilute the supernatant with 900  $\mu$ L of deionized water.[\[1\]](#)
- The diluted sample is now ready for UPLC-HRMS analysis.

## UPLC-HRMS Parameters

The following parameters are based on the successful separation of related tryptamines and the targeted analysis of **Psilomethoxin**.[\[1\]](#)

Parameter	Specification
UPLC System	Waters Acquity I-Class UPLC or equivalent
Column	Waters Acquity UPLC HSS T3 (1.8 $\mu$ m, 2.1 mm x 100 mm) or equivalent
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.6 mL/min
Column Temperature	40 °C
Injection Volume	1-5 $\mu$ L
Gradient	A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step, is recommended.
HRMS System	Waters Xevo G2-XS QToF or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	3.0 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temp.	350 °C
Data Acquisition	MSE (a data-independent acquisition method that collects both precursor and fragment ion data) or targeted MS/MS

## Data Analysis

Identification of **Psilomethoxin** is based on a combination of its retention time and high-resolution mass spectrometric data.

- Retention Time: The retention time of **Psilomethoxin** is expected to be between that of psilocin and 5-MeO-DMT in a reversed-phase chromatography system.[\[1\]](#)

- **Accurate Mass:** The primary identification criterion is the accurate mass of the protonated molecule  $[M+H]^+$ .
- **Fragmentation Pattern:** The fragmentation pattern obtained from MS/MS or high-energy MS scans provides structural confirmation.

## Results

### Chromatographic and Mass Spectrometric Data

The following table summarizes the key analytical parameters for the identification of **Psilomethoxin**.

Compound	Molecular Formula	Monoisotopic Mass (Da)	Protonated Adduct $[M+H]^+$ (m/z)	Predicted Retention Time Window (min)
Psilomethoxin	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	234.1368	235.1441	1.3 - 1.6
Psilocin	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O	204.1263	205.1335	~1.3
5-MeO-DMT	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O	218.1419	219.1492	~1.6

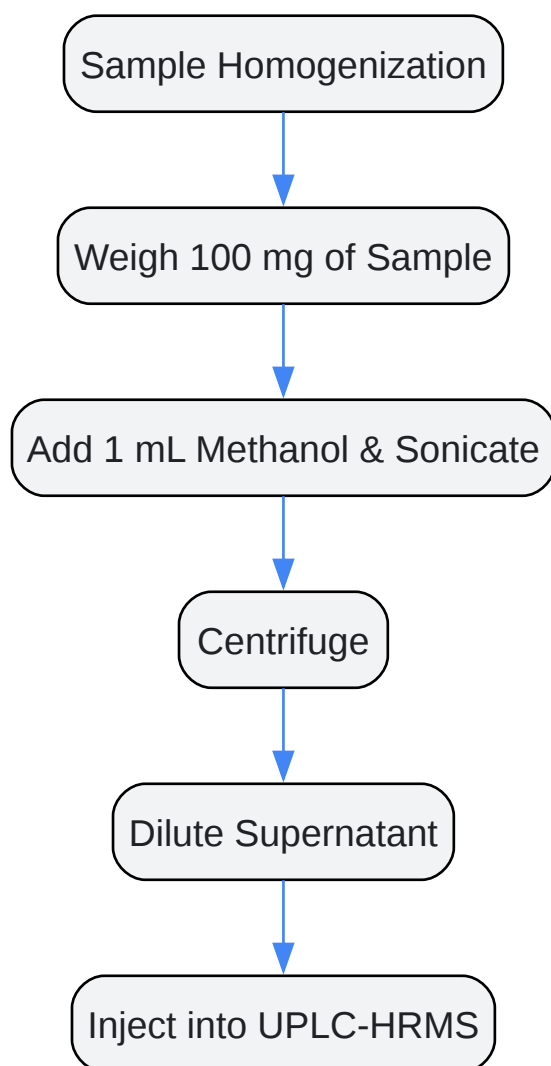
Data for **Psilomethoxin** is based on theoretical calculations and predictions from Williamson and Sherwood, 2023.[\[1\]](#)

### Predicted Fragmentation of Psilomethoxin

In the absence of a certified reference standard, the fragmentation pattern of **Psilomethoxin** is predicted based on the known fragmentation of structurally similar tryptamines, such as psilocin and 5-MeO-DMT. The primary fragmentation pathway is expected to be the loss of the dimethylamine group.

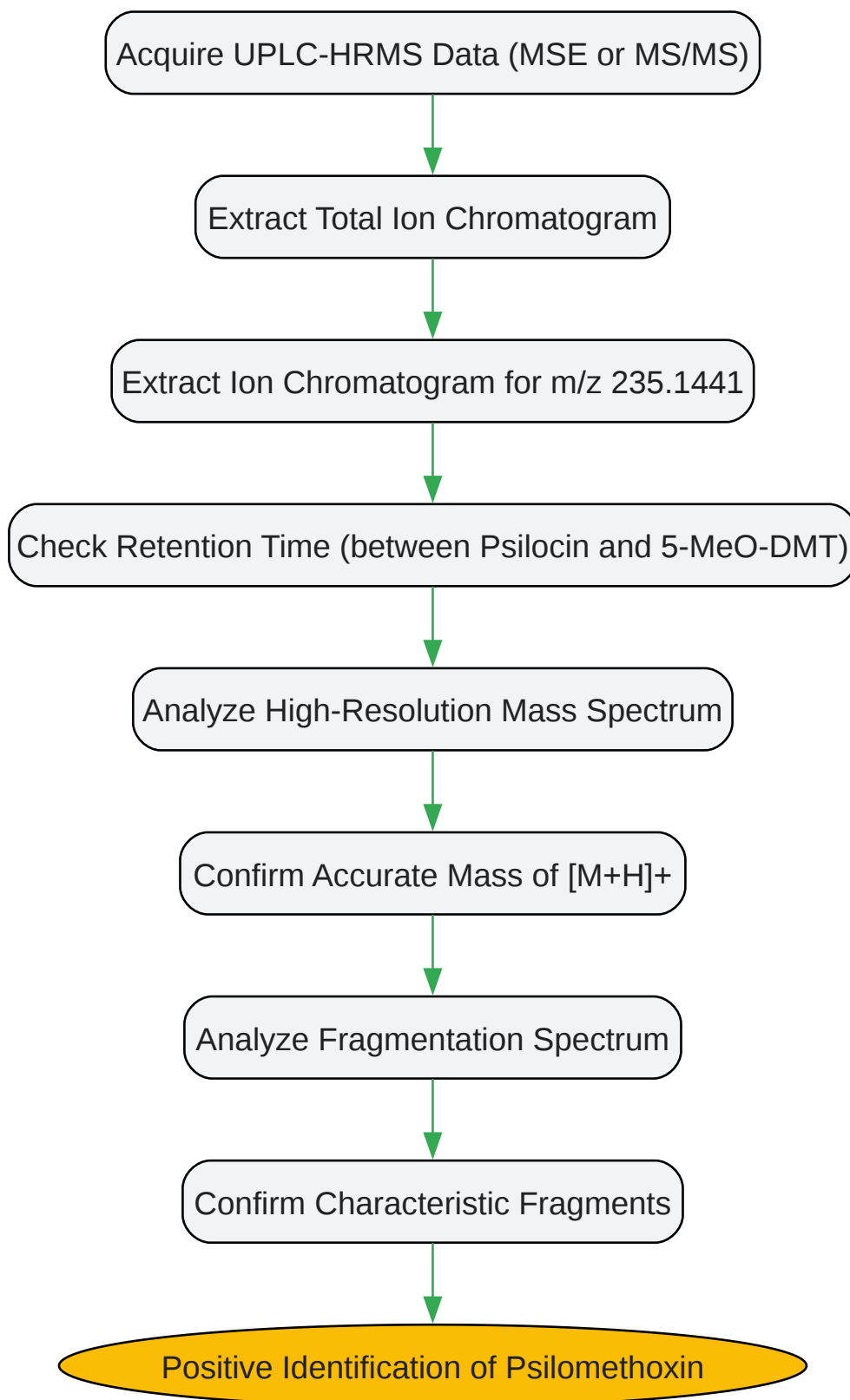
Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Structure of Fragment
235.1441	190.0810	[M+H - N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> , Indole ring with hydroxyl, methoxy, and ethyl side chain
235.1441	175.0573	Fragment resulting from cleavage of the ethylamine side chain
235.1441	58.0651	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> , Dimethylamine iminium ion

## Experimental and Data Analysis Workflows



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Caption: Experimental workflow for **Psilomethoxin** sample preparation.



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Caption: Data analysis workflow for **Psilomethoxin** identification.

## Conclusion

This application note provides a comprehensive UPLC-HRMS protocol for the targeted identification of **Psilomethoxin**. The method relies on high-resolution mass spectrometry for accurate mass determination and a predicted fragmentation pattern for structural confirmation. The provided workflows and tabulated data offer a clear and structured approach for researchers in various fields. It is important to note that the fragmentation data presented is predictive and should be confirmed with a certified reference standard when one becomes available. This protocol serves as a valuable tool for the scientific community to reliably identify **Psilomethoxin** and distinguish it from other structurally related tryptamines.

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## References

- 1. chemrxiv.org [chemrxiv.org]
- 2. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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